ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions may include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Carboxylic acid, ethanol, and a catalyst
Reaction Conditions: Optimized temperature and pressure
Purification: Distillation or crystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid
Reduction: Formation of the corresponding alcohol
Substitution: Replacement of the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Amide or thioester derivatives
Scientific Research Applications
Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis
Biology: Potential use in biochemical assays
Medicine: Investigated for its pharmacological properties
Industry: Utilized in the production of specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity
Interacting with Receptors: Modulating receptor function
Affecting Cellular Pathways: Influencing signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate
- Methyl 2-(methylamino)-2-(oxan-4-yl)acetate
- Ethyl 2-(amino)-2-(oxan-4-yl)acetate
Uniqueness
Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride is unique due to its specific ester and amine functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2460751-12-4 |
---|---|
Molecular Formula |
C10H20ClNO3 |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.